(2Z)-6-nitro-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-6-nitro-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-nitro-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the chromene core using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Phenoxyphenyl Imino Group: This step involves the condensation of the nitrochromene with 4-phenoxyaniline under reflux conditions in the presence of a suitable dehydrating agent like phosphorus oxychloride.
Carboxamide Formation: The final step involves the conversion of the resulting intermediate to the carboxamide derivative using an appropriate amide-forming reagent such as carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-nitro-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include halides, amines, and thiols, often under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
(2Z)-6-nitro-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (2Z)-6-nitro-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxyphenyl group can interact with hydrophobic pockets in proteins. The carboxamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-6-nitro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-6-nitro-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-6-nitro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
Uniqueness
(2Z)-6-nitro-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide is unique due to the presence of the phenoxyphenyl group, which can enhance its hydrophobic interactions and potentially increase its binding affinity to certain molecular targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
6-nitro-2-(4-phenoxyphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5/c23-21(26)19-13-14-12-16(25(27)28)8-11-20(14)30-22(19)24-15-6-9-18(10-7-15)29-17-4-2-1-3-5-17/h1-13H,(H2,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVAESSTHKOMIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C3C(=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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